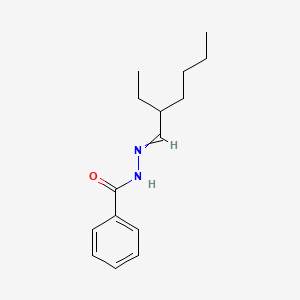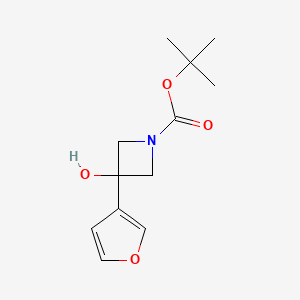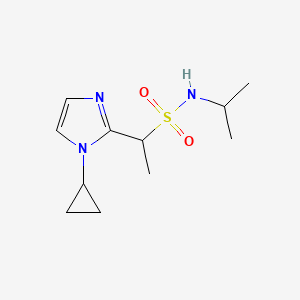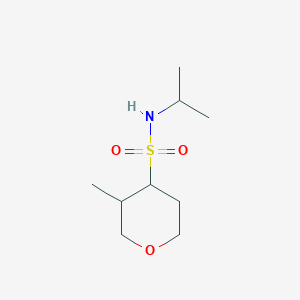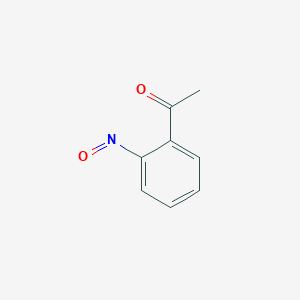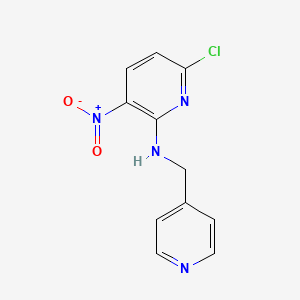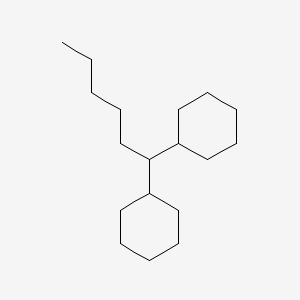
1,1-Dicyclohexylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclohexylhexane: is an organic compound with the molecular formula C18H34 . It is a derivative of hexane where two cyclohexyl groups are attached to the first carbon atom of the hexane chain. This compound is also known by its IUPAC name, 1,1’-(1,6-Hexanediyl)biscyclohexane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylhexane can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dicyclohexylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1,1-Dicyclohexylhexane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving cyclohexyl derivatives and their reactivity.
Biology: The compound can be used in studies related to lipid membranes and their interactions with other molecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,1-Dicyclohexylhexane involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its hydrophobic nature, allowing it to interact with lipid membranes and hydrophobic regions of proteins. This interaction can influence membrane fluidity and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
- 1,6-Dicyclohexylhexane
- Cyclohexane, 1,1’-(1,6-hexanediyl)bis-
Comparison: 1,1-Dicyclohexylhexane is unique due to the specific positioning of the cyclohexyl groups on the first carbon atom of the hexane chain. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds, such as 1,6-Dicyclohexylhexane, where the cyclohexyl groups are attached to different carbon atoms .
Propiedades
Número CAS |
55030-20-1 |
|---|---|
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
1-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h16-18H,2-15H2,1H3 |
Clave InChI |
QDXQNQHDJRBQIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


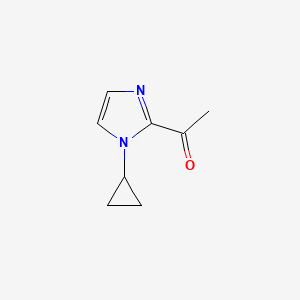
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)
